molecular formula C7H5BrClNO3 B1294041 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene CAS No. 917562-21-1

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

Cat. No. B1294041
CAS RN: 917562-21-1
M. Wt: 266.47 g/mol
InChI Key: CLOMPIIPEQKLRX-UHFFFAOYSA-N
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Description

“1-Bromo-2-chloro-4-methoxy-5-nitrobenzene” is a chemical compound with the molecular formula C7H5BrClNO3 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of such compounds often involves palladium-mediated Ullmann cross-coupling reactions . Other methods include reactions at the benzylic position and multistep synthesis involving Friedel Crafts acylation .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-chloro-4-methoxy-5-nitrobenzene” can be represented by the InChI code: 1S/C7H5BrClNO3/c1-13-7-3-5 (9)4 (8)2-6 (7)10 (11)12/h2-3H,1H3 .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it can participate in palladium-mediated Ullmann cross-coupling reactions . Other reactions include those at the benzylic position and multistep synthesis involving Friedel Crafts acylation .


Physical And Chemical Properties Analysis

The molecular weight of “1-Bromo-2-chloro-4-methoxy-5-nitrobenzene” is 266.47 g/mol . It has a complexity of 199 . The compound has a topological polar surface area of 55 Ų . It is a powder at room temperature .

Scientific Research Applications

4-Bromo-3-chloro-6-nitroanisole

Synthesis of Derivatives: 4-Bromo-3-nitroanisole, a compound similar to 4-Bromo-3-chloro-6-nitroanisole, has been used in the synthesis of several compounds :

Spectroscopic Studies: The FT-IR and FT-Raman spectra of 4-Bromo-3-nitroanisole have been studied . These studies can provide valuable information about the molecular structure and vibrational modes of the compound, which can be useful in various fields such as materials science and analytical chemistry.

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. Prolonged or repeated exposure may cause damage to organs . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-bromo-2-chloro-4-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOMPIIPEQKLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649551
Record name 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

CAS RN

917562-21-1
Record name 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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